molecular formula C16H20O5 B13939777 1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester

1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester

Cat. No.: B13939777
M. Wt: 292.33 g/mol
InChI Key: GBHNWIQEVBGZGM-UHFFFAOYSA-N
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Description

1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester is a complex organic compound that features a cyclobutane ring, a phenoxy group, and carboxylic acid ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the esterification of cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable electrophile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Hydroxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester
  • 1-[4-(2-Methoxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester

Uniqueness

1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester is unique due to the presence of the carboxy-ethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

3-[4-(1-ethoxycarbonylcyclobutyl)oxyphenyl]propanoic acid

InChI

InChI=1S/C16H20O5/c1-2-20-15(19)16(10-3-11-16)21-13-7-4-12(5-8-13)6-9-14(17)18/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,18)

InChI Key

GBHNWIQEVBGZGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)OC2=CC=C(C=C2)CCC(=O)O

Origin of Product

United States

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